Cas no 34807-41-5 (2,4-Pentadienoic acid,5-phenyl-,(2S,3aR,3bS,3cS,4aR,5S,5aS,8aR,8bR,9R,10R,10aS)-3a,3b,3c,4a,5,5a,8a,9,10,10a-decahydro-5,5a-dihydroxy-4a-(hydroxymethyl)-7,9-dimethyl-10a-(1-methylethenyl)-6-oxo-2-phenyl-6H-2,8b-epoxyoxireno[6,7]azuleno[5,4-e]-1,3-benzodioxol-10-ylester, (2E,4E)-)

2,4-Pentadienoic acid,5-phenyl-,(2S,3aR,3bS,3cS,4aR,5S,5aS,8aR,8bR,9R,10R,10aS)-3a,3b,3c,4a,5,5a,8a,9,10,10a-decahydro-5,5a-dihydroxy-4a-(hydroxymethyl)-7,9-dimethyl-10a-(1-methylethenyl)-6-oxo-2-phenyl-6H-2,8b-epoxyoxireno[6,7]azuleno[5,4-e]-1,3-benzodioxol-10-ylester, (2E,4E)- structure
34807-41-5 structure
상품 이름:2,4-Pentadienoic acid,5-phenyl-,(2S,3aR,3bS,3cS,4aR,5S,5aS,8aR,8bR,9R,10R,10aS)-3a,3b,3c,4a,5,5a,8a,9,10,10a-decahydro-5,5a-dihydroxy-4a-(hydroxymethyl)-7,9-dimethyl-10a-(1-methylethenyl)-6-oxo-2-phenyl-6H-2,8b-epoxyoxireno[6,7]azuleno[5,4-e]-1,3-benzodioxol-10-ylester, (2E,4E)-
CAS 번호:34807-41-5
MF:C38H38O10
메가와트:654.702332019806
CID:321089
PubChem ID:24832075

2,4-Pentadienoic acid,5-phenyl-,(2S,3aR,3bS,3cS,4aR,5S,5aS,8aR,8bR,9R,10R,10aS)-3a,3b,3c,4a,5,5a,8a,9,10,10a-decahydro-5,5a-dihydroxy-4a-(hydroxymethyl)-7,9-dimethyl-10a-(1-methylethenyl)-6-oxo-2-phenyl-6H-2,8b-epoxyoxireno[6,7]azuleno[5,4-e]-1,3-benzodioxol-10-ylester, (2E,4E)- 화학적 및 물리적 성질

이름 및 식별자

    • 2,4-Pentadienoic acid,5-phenyl-,(2S,3aR,3bS,3cS,4aR,5S,5aS,8aR,8bR,9R,10R,10aS)-3a,3b,3c,4a,5,5a,8a,9,10,10a-decahydro-5,5a-dihydroxy-4a-(hydroxymethyl)-7,9-dimethyl-10a-(1-methylethenyl)-6-oxo-2-phenyl-6H-2,8b-epoxyoxireno[6,7]azuleno[5,4-e]-1,3-benzodioxol-10-ylester, (2E,4E)-
    • 2,4-Pentadienoic acid,5-phenyl-,(2S,3aR,3bS,3cS,4aR,5S,5aS,8aR,8bR,9R,10R,10aS)-3a,3b,3c,4a,5,...
    • 2,4-Pentadienoic acid,5-phenyl-,(2S,3aR,3bS,3cS,4aR,5S,5aS,8aR,8bR,9R,10R,10aS)-3a,3b,3c,4a,5,5a,8a,9,10,10a-decahydro-5,5a-d
    • MEZEREIN
    • 12BETA-[(E,E)-5-PHENYL-2,4-PENTADIENOYLOXY]DAPHNETOXIN
    • 12β-[(E,E)-5-Phenyl-2,4-pentadienoyloxy]daphnetoxin
    • meserein
    • HY-N7466
    • Daphnetoxin, 12-[(1-oxo-5-phenyl-2,4-pentadienyl)oxy]-, [12.beta.(E,E)]-
    • 34807-41-5
    • CS-0129796
    • [(1R,2R,6S,7S,8R,10S,11S,12R,14S,16S,17R,18R)-6,7-Dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-5-oxo-14-phenyl-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-17-yl] (2E,4E)-5-phenylpenta-2,4-dienoate
    • DTXSID3025673
    • AKOS040758065
    • SMR000127429
    • MLSMR
    • MLS000517248
    • 5,5a-Dihydroxy-4a-(hydroxymethyl)-7,9-dimethyl-6-oxo-2-phenyl-10a-(prop-1-en-2-yl)-3a,3c,4a,5,5a,6,8a,9,10,10a-decahydro-2H,3bH-2,8b-epoxyoxireno[6,7]azuleno[5,4-e][1,3]benzodioxol-10-yl 5-phenylpenta-2,4-dienoate
    • DTXSID50860510
    • Q905397
    • [6,7-Dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-5-oxo-14-phenyl-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-17-yl] 5-phenylpenta-2,4-dienoate
    • 인치: InChI=1S/C38H38O10/c1-21(2)36-30(44-27(40)18-12-11-15-24-13-7-5-8-14-24)23(4)37-26-19-22(3)29(41)35(26,43)33(42)34(20-39)31(45-34)28(37)32(36)46-38(47-36,48-37)25-16-9-6-10-17-25/h5-19,23,26,28,30-33,39,42-43H,1,20H2,2-4H3/b15-11+,18-12+/t23?,26-,28+,30-,31?,32+,33-,34?,35-,36+,37+,38?/m1/s1
    • InChIKey: DLEDLHFNQDHEOJ-JXANWJNNSA-N
    • 미소: C1C=CC(/C=C/C=C/C(O[C@@H]2C(C)[C@]34[C@@H]5C=C(C)C(=O)[C@]5([C@@H](C5(OC5[C@H]3[C@@H]3OC(O[C@@]23C(=C)C)(C2C=CC=CC=2)O4)CO)O)O)=O)=CC=1

계산된 속성

  • 정밀분자량: 654.24600
  • 동위원소 질량: 654.246
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 3
  • 수소 결합 수용체 수량: 10
  • 중원자 수량: 48
  • 회전 가능한 화학 키 수량: 8
  • 복잡도: 1470
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 8
  • 불확정 원자 입체 중심 수량: 4
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 2
  • 불확정 화학 키 입체 중심 수량: 0
  • 표면전하: 0
  • 상호 변형 이기종 수량: 3
  • 소수점 매개변수 계산 참조값(XlogP): 3.8
  • 토폴로지 분자 극성 표면적: 144

실험적 성질

  • 색과 성상: 무색의
  • 밀도: 1.1724 (rough estimate)
  • 융해점: 267°C (rough estimate)
  • 비등점: 599.84°C (rough estimate)
  • 플래시 포인트: °C
  • 굴절률: 1.5376 (estimate)
  • PSA: 144.28000
  • LogP: 3.12420
  • 용해성: 미확정

2,4-Pentadienoic acid,5-phenyl-,(2S,3aR,3bS,3cS,4aR,5S,5aS,8aR,8bR,9R,10R,10aS)-3a,3b,3c,4a,5,5a,8a,9,10,10a-decahydro-5,5a-dihydroxy-4a-(hydroxymethyl)-7,9-dimethyl-10a-(1-methylethenyl)-6-oxo-2-phenyl-6H-2,8b-epoxyoxireno[6,7]azuleno[5,4-e]-1,3-benzodioxol-10-ylester, (2E,4E)- 보안 정보

  • 위험물 운송번호:UN 2811
  • WGK 독일:3
  • 위험 범주 코드: 38
  • 보안 지침: 22-24/25
  • 포카표 F사이즈:10-21
  • RTECS 번호:HB5425500
  • 위험물 표지: Xi
  • 위험 용어:R36/37/38
  • 패키지 그룹:III
  • 위험 등급:6.1(b)
  • 저장 조건:−20°C
  • 위험 등급:6.1(b)
  • 보안 용어:6.1(b)
  • 포장 등급:III
  • 포장 범주:III

2,4-Pentadienoic acid,5-phenyl-,(2S,3aR,3bS,3cS,4aR,5S,5aS,8aR,8bR,9R,10R,10aS)-3a,3b,3c,4a,5,5a,8a,9,10,10a-decahydro-5,5a-dihydroxy-4a-(hydroxymethyl)-7,9-dimethyl-10a-(1-methylethenyl)-6-oxo-2-phenyl-6H-2,8b-epoxyoxireno[6,7]azuleno[5,4-e]-1,3-benzodioxol-10-ylester, (2E,4E)- 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
City Chemical
3216CC-5MG
Mezerein
34807-41-5 forbiochemistry
5mg
$1057.89 2023-09-19
SHENG KE LU SI SHENG WU JI SHU
sc-202707-1mg
Mezerein, (Out of Stock: Availability 9/9/23)
34807-41-5 ≥95%
1mg
¥3384.00 2023-09-05
SHENG KE LU SI SHENG WU JI SHU
sc-202707-1 mg
Mezerein, (Out of Stock: Availability 7/9/23)
34807-41-5 ≥95%
1mg
¥3,384.00 2023-07-10

2,4-Pentadienoic acid,5-phenyl-,(2S,3aR,3bS,3cS,4aR,5S,5aS,8aR,8bR,9R,10R,10aS)-3a,3b,3c,4a,5,5a,8a,9,10,10a-decahydro-5,5a-dihydroxy-4a-(hydroxymethyl)-7,9-dimethyl-10a-(1-methylethenyl)-6-oxo-2-phenyl-6H-2,8b-epoxyoxireno[6,7]azuleno[5,4-e]-1,3-benzodioxol-10-ylester, (2E,4E)- 관련 문헌

추천 기사

추천 공급업체
Suzhou Genelee Bio-Technology Co., Ltd.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Suzhou Genelee Bio-Technology Co., Ltd.
Amadis Chemical Company Limited
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
시약
Amadis Chemical Company Limited
Taian Jiayue Biochemical Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Taian Jiayue Biochemical Co., Ltd